1-Oxaspiro[2.5]octane

Catalog No.
S1511761
CAS No.
185-70-6
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.5]octane

CAS Number

185-70-6

Product Name

1-Oxaspiro[2.5]octane

IUPAC Name

1-oxaspiro[2.5]octane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2

InChI Key

VUEWYZJJYGPJDC-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CO2

Canonical SMILES

C1CCC2(CC1)CO2

The exact mass of the compound 1-Oxaspiro[2.5]octane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52756. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Oxaspirooctane (CAS: 185-70-6), also known as methylenecyclohexane oxide, is a highly reactive exocyclic spiro epoxide. Structurally characterized by a three-membered oxirane ring fused to a six-membered cyclohexane ring at a single tertiary carbon, it serves as a critical precursor for synthesizing complex 1,1-disubstituted cyclohexanes, spiro-beta-lactones, and specialized polyethers [1]. Unlike standard endocyclic epoxides, its 2,2-disubstituted nature imparts unique thermodynamic and kinetic properties, making it highly valuable in regioselective ring-opening reactions, Lewis acid-mediated rearrangements, and advanced carbonylation pathways [2]. For procurement professionals and synthetic chemists, sourcing high-purity 1-oxaspirooctane is essential for workflows requiring precise exocyclic functionalization that cannot be achieved with linear or internally fused analogs.

Substituting 1-oxaspirooctane with common endocyclic analogs like cyclohexene oxide fundamentally alters the reaction trajectory and final product architecture [1]. Because cyclohexene oxide lacks a spiro-fused tertiary carbon, its ring-opening invariably yields 1,2-disubstituted secondary alcohols (e.g., trans-1,2-cyclohexanediol). In contrast, the exocyclic oxirane of 1-oxaspirooctane directs nucleophilic attack to the primary methylene carbon under basic conditions, yielding 1-substituted tertiary cyclohexanols [2]. Furthermore, in Lewis acid-catalyzed rearrangements, the spiro carbon can stabilize an incipient tertiary carbocation, enabling ring-contraction or specific aldehyde formations that are impossible for endocyclic epoxides, which default to halohydrin formation. Consequently, generic substitution results in complete structural failure for target molecules requiring a 1,1-disubstituted cyclohexane core.

Divergent Regioselectivity in Nucleophilic Ring-Opening

The structural asymmetry of 1-oxaspirooctane dictates its behavior under basic/nucleophilic conditions. Attack occurs exclusively at the less hindered primary carbon (the exocyclic methylene), yielding 1-substituted cyclohexanols (e.g., 1-(hydroxymethyl)cyclohexanol with hydroxide). In contrast, cyclohexene oxide undergoes attack at the secondary ring carbons, yielding 1,2-disubstituted cyclohexanes [1]. Under acidic conditions, 1-oxaspirooctane shifts to an SN1-like mechanism, with attack at the tertiary spiro carbon, whereas cyclohexene oxide remains restricted to secondary carbon attack.

Evidence DimensionRegioselectivity of nucleophilic attack (Base-catalyzed)
Target Compound Data100% attack at primary exocyclic carbon (yields 1,1-disubstituted tertiary alcohol)
Comparator Or BaselineCyclohexene oxide: 100% attack at secondary endocyclic carbon (yields 1,2-disubstituted secondary alcohol)
Quantified DifferenceComplete divergence in product scaffold (tertiary vs. secondary alcohol core)
ConditionsBase-catalyzed SN2 ring-opening (e.g., with hydroxide or alkoxide)

Procurement of the spiro epoxide is mandatory when the synthetic target requires a 1,1-disubstituted cyclohexane motif, as endocyclic epoxides cannot generate this framework.

Carbocation Stabilization in Lewis Acid Rearrangements

When subjected to Indium(III) chloride-promoted rearrangement, the reactivity of epoxides depends heavily on their ability to stabilize an incipient carbocation. 1-Oxaspirooctane can stabilize a tertiary carbocation at the spiro center, allowing it to undergo rearrangement to yield cyclohexanealdehyde alongside chlorohydrin. Conversely, cyclohexene oxide lacks this stabilization and undergoes exclusive nucleophilic attack by the chloride ion, yielding 100% chlorohydrin with no aldehyde rearrangement [1].

Evidence DimensionAldehyde formation via Lewis acid rearrangement
Target Compound DataYields rearrangement products (cyclohexanealdehyde) due to tertiary carbocation stabilization
Comparator Or BaselineCyclohexene oxide: 0% rearrangement to aldehyde (exclusive chlorohydrin formation)
Quantified DifferenceEnables carbocation-driven rearrangement pathways unavailable to endocyclic analogs
ConditionsInCl3-promoted reaction in non-polar solvent

Buyers developing ring-contracted or rearranged aldehyde intermediates must select the spiro epoxide, as the endocyclic analog fails to rearrange under mild Lewis acid conditions.

Compatibility with Regioselective Carbonylation to Beta-Lactones

1-Oxaspirooctane serves as a highly effective 2,2-disubstituted substrate for cobalt-catalyzed regioselective carbonylation, yielding spiro-beta-lactones. This process operates with high regioselectivity, targeting the less hindered C-O bond. These beta-lactones can subsequently be ring-opened to produce ketone-based aldol adducts, serving as a direct, atom-economical alternative to the traditional Mukaiyama aldol reaction [1]. Standard monosubstituted epoxides or internally fused epoxides do not yield the same beta,beta-disubstituted lactone architecture.

Evidence DimensionFormation of beta,beta-disubstituted beta-lactones
Target Compound DataSuccessfully carbonylates to form spirocyclic beta-lactones (precursors to complex aldol adducts)
Comparator Or BaselineStandard Mukaiyama aldol reaction: Requires pre-synthesis of enol silanes and stoichiometric reagents
Quantified DifferenceProvides a direct, one-pot or two-step carbonylation/ring-opening route eliminating the need for enol silane intermediates
Conditions[LA+][Co(CO)4-] catalysis under CO pressure

For process chemists, this compound offers a streamlined, catalytic route to complex aldol products, reducing step count and reagent waste compared to traditional enolate chemistry.

High Enantioselectivity in Biocatalytic Kinetic Resolution

In biocatalytic applications, methyl-substituted 1-oxaspirooctanes demonstrate exceptional substrate specificity when treated with Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis. The enzyme exhibits a strong stereochemical preference for O-axial epimers, achieving kinetic resolutions with enantioselectivity values (E) exceeding 100 [1]. This high E-value is heavily dependent on the spirocyclic structure and the placement of substituents relative to the spiroepoxide carbon, which decreases the reaction rate but maximizes enantiomeric discrimination.

Evidence DimensionEnantioselectivity (E-value) in enzymatic hydrolysis
Target Compound DataE > 100 for specific methyl-substituted 1-oxaspirooctane epimers
Comparator Or BaselineUnoptimized or sterically mismatched epoxides: E < 20
Quantified DifferenceAchieves >5x higher enantioselectivity due to optimal active-site fit of the spirocyclic geometry
ConditionsHydrolysis catalyzed by Rhodotorula glutinis epoxide hydrolase (YEH)

Essential for buyers sourcing starting materials for the biocatalytic production of highly enantioenriched tertiary alcohols and chiral building blocks.

Synthesis of 1,1-Disubstituted Cyclohexanols

Due to its exocyclic epoxide structure, 1-oxaspiro[2.5]octane is the optimal starting material for generating 1-substituted tertiary cyclohexanols via base-catalyzed nucleophilic ring-opening. This is highly relevant for pharmaceutical intermediate synthesis where a cyclohexane ring bearing a tertiary hydroxyl and an adjacent functionalized methylene group is required[1].

Precursor for Spirocyclic Beta-Lactones and Aldol Adducts

Leveraging its 2,2-disubstituted geometry, this compound is utilized in cobalt-catalyzed carbonylation processes to yield spiro-beta-lactones. These lactones serve as direct precursors to complex ketone-based aldol adducts, offering process chemists a highly atom-economical alternative to the multi-step Mukaiyama aldol reaction [2].

Substrate for Biocatalytic Kinetic Resolution

In specialized chiral synthesis, substituted derivatives of 1-oxaspirooctane are procured as substrates for yeast epoxide hydrolase (YEH). The high enantioselectivity (E > 100) achieved during the hydrolysis of O-axial epimers makes this compound class ideal for producing high-purity chiral building blocks for fine chemicals [3].

Monomer for Functionalized Polyethers

The compound undergoes anionic ring-opening polymerization to form polyethers with repeating oxygen-cyclohexane units and terminal hydroxyl groups. This application is critical for materials scientists developing specialty polymers and prepolymers with unique steric bulk and thermal properties compared to standard polyethylene glycol (PEG) derivatives [4].

XLogP3

1.5

UNII

KP77M42CF6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

185-70-6

Wikipedia

Methylenecyclohexane oxide

Dates

Last modified: 08-15-2023

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